
3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the reaction of 2-fluorophenol with a suitable methylating agent to form 2-fluorophenylmethyl ether. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is cyclized with carbon disulfide to form the oxadiazole ring. Finally, the oxadiazole is coupled with aniline to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((2-Fluorophenoxy)methyl)benzaldehyde: This compound shares the 2-fluorophenoxy group but differs in the presence of a benzaldehyde group instead of the oxadiazole ring.
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Similar in having a fluorophenyl group but with additional trifluoromethyl substitution.
3-Fluoro-5-(trifluoromethyl)benzaldehyde: Another fluorophenyl compound with trifluoromethyl substitution.
Uniqueness
3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds without the oxadiazole ring.
Eigenschaften
Molekularformel |
C15H12FN3O2 |
|---|---|
Molekulargewicht |
285.27 g/mol |
IUPAC-Name |
3-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C15H12FN3O2/c16-12-6-1-2-7-13(12)20-9-14-18-19-15(21-14)10-4-3-5-11(17)8-10/h1-8H,9,17H2 |
InChI-Schlüssel |
FXULCFHCVWJGNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCC2=NN=C(O2)C3=CC(=CC=C3)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11789852.png)
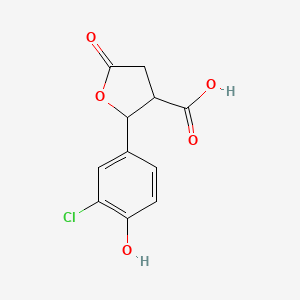
![4,6-Dibromothieno[2,3-b]pyridine](/img/structure/B11789859.png)

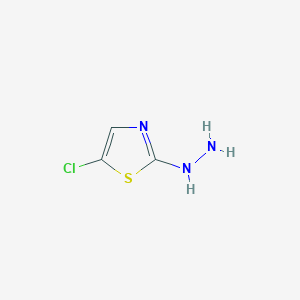
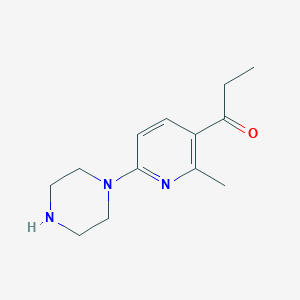
![3-Ethyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11789891.png)
![Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate](/img/structure/B11789894.png)


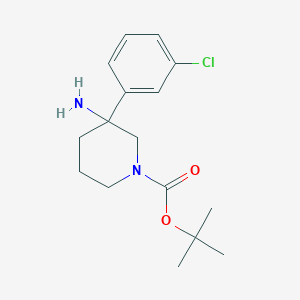

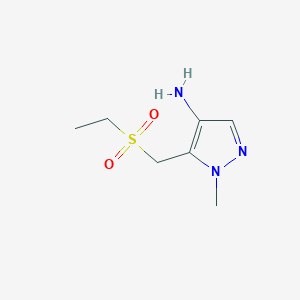
![2-Chloro-4-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11789920.png)
